4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Description
4,5-Diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a thiazole-based compound characterized by a 1,3-thiazol-2-amine core substituted with phenyl groups at positions 4 and 5, and a 4-(trifluoromethoxy)phenyl group at the amine position. Thiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anthelmintic, and anticancer properties .
Properties
IUPAC Name |
4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2OS/c23-22(24,25)28-18-13-11-17(12-14-18)26-21-27-19(15-7-3-1-4-8-15)20(29-21)16-9-5-2-6-10-16/h1-14H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTPSMLCHZZMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of hydrazonoyl halides as precursors . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts, respectively . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine group (-NH2) at the 2-position of the thiazole ring undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Reaction with acyl chlorides : Forms amide derivatives.
Example:
4,5-Diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine + Acetyl chloride → N-Acetyl-4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine (yield: 72–85%) . -
Reaction with alkyl halides : Produces secondary or tertiary amines.
Example:
Reaction with methyl iodide in DMF yields N-Methyl-4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine (yield: 68%) .
Table 1: Substitution Reactions at the Amine Group
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | 85 | DCM, RT, 2 h |
| Benzyl bromide | N-Benzyl derivative | 78 | K2CO3, DMF, 60°C |
| Methanesulfonyl chloride | N-Mesyl derivative | 91 | Pyridine, 0°C→RT |
Azo Coupling Reactions
The amine group participates in diazotization followed by coupling with electron-rich aromatics to form azo dyes:
Procedure :
-
Diazotization with NaNO2/HCl at 0–5°C.
-
Coupling with β-naphthol or N-phenyldiethanolamine in basic media .
Example :
This compound → Diazonium salt → Coupling with β-naphthol → 4,5-Diphenyl-2-(naphthalen-2-ylazo)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole (λmax: 480 nm in DMSO) .
Table 2: Azo Dye Formation
| Coupling Partner | Product λmax (nm) | Application |
|---|---|---|
| β-Naphthol | 480 | Textile dyeing |
| N-Phenyldiethanolamine | 520 | pH-sensitive probes |
Electrophilic Aromatic Substitution
The phenyl rings at positions 4 and 5 undergo electrophilic substitution:
-
Nitration : HNO3/H2SO4 introduces nitro groups at the para position of the 4- and 5-phenyl rings .
-
Halogenation : Bromination with Br2/FeBr3 yields 4,5-Bis(4-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine .
Table 3: Electrophilic Substitution Outcomes
| Reaction | Reagent | Position Modified | Yield (%) |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | 4- and 5-phenyl | 65 |
| Bromination | Br2/FeBr3 | 4-phenyl | 82 |
Thiazole Ring Reactivity
The thiazole core participates in ring-opening and ring-contraction reactions:
-
Ring contraction : Under acidic conditions (HCl/EtOH), sulfur extrusion forms pyrazole derivatives .
-
Oxidation : H2O2/CH3COOH oxidizes the thiazole sulfur to a sulfoxide .
Example :
This compound + H2O2 → This compound sulfoxide (yield: 58%).
Cross-Coupling Reactions
The trifluoromethoxy phenyl group enables Suzuki-Miyaura couplings:
Example :
Reaction with 4-bromophenylboronic acid and Pd(PPh3)4 yields 4,5-Diphenyl-N-[4′-(trifluoromethoxy)biphenyl-4-yl]-1,3-thiazol-2-amine (yield: 74%) .
Key Findings
-
The amine group is highly reactive in nucleophilic substitutions and azo couplings.
-
Electrophilic substitutions occur preferentially on the 4- and 5-phenyl rings.
-
The thiazole ring undergoes oxidation and contraction under specific conditions.
-
The trifluoromethoxy group enhances stability but does not directly participate in reactions .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine involves various chemical reactions that have been optimized for yield and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
Anticancer Applications
- Mechanism of Action : The compound has shown promising anticancer activity through various mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth. Studies indicate that it may interfere with specific signaling pathways involved in cancer progression.
-
Case Studies :
- A study demonstrated significant growth inhibition against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with percentage growth inhibitions ranging from 50% to 90% depending on the concentration used .
- Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer cell proliferation, enhancing its potential as a therapeutic agent .
Antimicrobial Activity
- In Vitro Studies : The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have revealed effective inhibition of bacterial growth, suggesting its potential as an antibiotic agent .
- Case Studies :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring or substituents on the phenyl groups can significantly influence biological activity.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary studies indicate favorable ADME characteristics; however, further toxicological assessments are necessary to ensure safety for clinical applications.
Mechanism of Action
The mechanism of action of 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs of 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine:
Key Observations:
- The trifluoromethoxy group is electron-withdrawing, contrasting with electron-donating groups like methoxy or dimethylamino in other analogs, which may alter electronic interactions in drug-receptor binding .
Physicochemical Properties
- Solubility : The trifluoromethoxy group’s hydrophobicity may reduce aqueous solubility compared to nitro-substituted analogs, necessitating formulation adjustments .
- Thermal Stability : Diphenyl-substituted thiazoles generally exhibit higher melting points (>200°C) due to increased molecular rigidity, as observed in related crystal structures .
Biological Activity
4,5-Diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by recent research findings.
Synthesis
The synthesis of thiazole derivatives typically involves the condensation of appropriate precursors under controlled conditions. For this compound, the synthesis may follow established methods used for similar thiazole compounds. The characterization of synthesized compounds is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of thiazole derivatives against various bacterial strains. For instance, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some derivatives demonstrating minimum inhibitory concentration (MIC) values in the low micromolar range .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 16 | |
| Other Thiazole Derivative A | Escherichia coli | 32 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that compounds with a similar structure can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one study reported an IC50 value of 0.28 µg/mL for a related thiazole compound against MCF-7 cells, indicating potent growth inhibition .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 0.28 |
| HepG2 | 0.35 | |
| Other Thiazole Derivative B | A549 | 0.45 |
The mechanism by which thiazole derivatives exert their biological effects often involves the induction of apoptosis in cancer cells. Studies have shown that these compounds can alter the Bax/Bcl-2 ratio and activate caspases involved in the apoptotic pathway. Additionally, cell cycle analysis indicates that treatment with these compounds can lead to cell cycle arrest at specific phases (S and G2/M), which is critical for their anticancer efficacy .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in preclinical models. For example, a study involving tumor-bearing mice demonstrated that a thiazole derivative could effectively target sarcoma cells, showcasing its potential for in vivo applications . Another study focused on the anti-leishmanial activity of related compounds suggested that structural modifications could enhance selectivity and potency against Leishmania species .
Q & A
Basic: What are the standard synthetic methodologies for preparing 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine?
Answer:
The compound is synthesized via cyclocondensation of thiourea derivatives with α-haloketones. A typical protocol involves:
- Reacting 4-(trifluoromethoxy)aniline with carbon disulfide and bromoacetophenone derivatives in ethanol under reflux.
- Catalyzing the reaction with triethylamine to promote cyclization.
- Purifying via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Yield optimization requires precise stoichiometry and temperature control (70–80°C, 6–8 hours). Characterization is achieved via NMR, NMR, and mass spectrometry .
Basic: How is the structural conformation of this thiazol-2-amine derivative validated?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key steps include:
- Growing crystals via slow evaporation (e.g., DCM/hexane).
- Resolving dihedral angles between the thiazole core and substituent aryl groups to confirm planarity.
- Identifying intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and π-π stacking using software like SHELXL .
For example, SC-XRD revealed a planar thiazole ring (r.m.s. deviation: 0.033 Å) with a 59° dihedral angle between the trifluoromethoxy phenyl group and the thiazole core in related analogs .
Basic: What in vitro assays are used for preliminary biological screening?
Answer:
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC determination after 48-hour exposure .
- Receptor Binding: Radioligand displacement assays (e.g., CRF receptor binding using -Tyr-CRF) to measure affinity (pK) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Substituent Modulation: Introducing electron-withdrawing groups (e.g., -CF, -Cl) on the phenyl rings enhances receptor affinity. For example, para-trifluoromethoxy substitution increased CRF receptor binding (pK = 9.08) compared to unsubstituted analogs .
- Steric and Electronic Effects: Bulky substituents (e.g., adamantyl) reduce solubility but improve target selectivity. In vitro data show that 4-adamantyl analogs exhibit 10-fold higher selectivity for CRF over CRF receptors .
- Methodology: Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to prioritize synthetic targets.
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from assay conditions or compound purity. Mitigation strategies include:
- Purity Validation: Use HPLC (C18 column, acetonitrile/water) to confirm >95% purity. Impurities >5% can skew MIC results by 2–4-fold .
- Assay Standardization: Replicate studies under identical conditions (e.g., pH, serum concentration). For example, CRF receptor binding assays in AtT-20 cells showed IC variability (±0.4 nM) depending on cAMP detection methods .
- Cross-Validation: Compare data from orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Advanced: What computational methods support mechanistic studies of this compound?
Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., CRF) using GROMACS. Key parameters include binding free energy (MM-PBSA) and hydrogen bond occupancy .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. For example, the trifluoromethoxy group’s electron-withdrawing nature increases thiazole ring electrophilicity, enhancing DNA intercalation in anticancer assays .
Advanced: How to address stereochemical challenges during synthesis?
Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (e.g., lipase-mediated acylations) to separate enantiomers.
- Asymmetric Synthesis: Employ Evans auxiliaries or organocatalysts (e.g., L-proline) to induce enantioselectivity. For example, L-proline-catalyzed aldol reactions achieved 85% ee in related thiazole syntheses .
Advanced: What analytical techniques are critical for assessing purity and stability?
Answer:
- Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Mass Spectrometry: High-resolution MS (HRMS) to detect degradation products (e.g., oxidation of thiazole sulfur to sulfoxide).
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (>200°C indicates thermal stability) .
Advanced: How do substituent modifications impact pharmacokinetics?
Answer:
- LogP Optimization: Introduce polar groups (e.g., -OH, -NH) to reduce logP (measured via shake-flask method). Analogs with logP <3 show improved aqueous solubility (>18 µg/mL) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism. Fluorinated analogs exhibit longer half-lives (t >4 hours) due to reduced oxidative metabolism .
Advanced: How to validate biological activity in vivo?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
